5-Methoxy Dapagliflozin Tetraacetate

Pharmaceutical impurity profiling HPLC method validation ANDA regulatory submission

5-Methoxy Dapagliflozin Tetraacetate (CAS 2266576-17-2; synonym: Dapagliflozin Ketone Tetraacetate Impurity) is a per-acetylated diarylketone derivative of the SGLT2 inhibitor dapagliflozin. It is chemically defined as (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzoyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate, bearing a benzoyl (C=O) linker between the two aromatic rings—distinguishing it from both the active pharmaceutical ingredient (API) which contains a benzyl alcohol moiety, and from Dapagliflozin Tetraacetate (CAS 461432-25-7) which contains a methylene (CH₂) linker.

Molecular Formula C29H31ClO11
Molecular Weight 591.0 g/mol
Cat. No. B13424836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy Dapagliflozin Tetraacetate
Molecular FormulaC29H31ClO11
Molecular Weight591.0 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl
InChIInChI=1S/C29H31ClO11/c1-6-36-21-10-7-19(8-11-21)25(35)22-13-20(9-12-23(22)30)26-28(39-17(4)33)29(40-18(5)34)27(38-16(3)32)24(41-26)14-37-15(2)31/h7-13,24,26-29H,6,14H2,1-5H3/t24-,26+,27-,28+,29-/m1/s1
InChIKeyFCEVXXDFLKPTIF-YJWDFKAOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy Dapagliflozin Tetraacetate: A Critical Process-Specific Impurity Standard for Dapagliflozin ANDA Submissions


5-Methoxy Dapagliflozin Tetraacetate (CAS 2266576-17-2; synonym: Dapagliflozin Ketone Tetraacetate Impurity) is a per-acetylated diarylketone derivative of the SGLT2 inhibitor dapagliflozin [1]. It is chemically defined as (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzoyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate, bearing a benzoyl (C=O) linker between the two aromatic rings—distinguishing it from both the active pharmaceutical ingredient (API) which contains a benzyl alcohol moiety, and from Dapagliflozin Tetraacetate (CAS 461432-25-7) which contains a methylene (CH₂) linker . The compound is classified as a process-related impurity and synthetic intermediate in the manufacture of dapagliflozin, supplied with full characterization data compliant with USP/EP regulatory guidelines for use as a reference standard in Abbreviated New Drug Applications (ANDA) [1].

Why Dapagliflozin Tetraacetate Cannot Substitute 5-Methoxy Dapagliflozin Tetraacetate in Analytical and Regulatory Workflows


Generic substitution between dapagliflozin-related tetraacetate compounds is analytically and regulatorily unsound because the structural difference at the diaryl linker position—a ketone (C=O) in 5-Methoxy Dapagliflozin Tetraacetate versus a methylene (CH₂) in Dapagliflozin Tetraacetate—produces a distinct molecular mass (Δ ≈ 14 Da; 591.0 vs. 577.02 g/mol), altered chromatographic retention behavior, and a different UV absorption profile owing to the conjugated benzophenone chromophore [1]. These differences cause the two compounds to behave as distinct peaks under pharmacopeial HPLC conditions, and regulatory authorities require each impurity to be individually identified, quantified against its own reference standard, and controlled to ICH Q3A thresholds in API release testing [2]. Substituting one for the other would compromise method accuracy, invalidate analytical results, and risk non-compliance during ANDA or DMF review [2].

Quantitative Differential Evidence for 5-Methoxy Dapagliflozin Tetraacetate: Head-to-Head Comparator Data


Molecular Formula and Weight Differentiation vs. Dapagliflozin Tetraacetate

5-Methoxy Dapagliflozin Tetraacetate (C29H31ClO11, MW 591.0) is differentiated from its closest structural analog, Dapagliflozin Tetraacetate (C29H33ClO10, MW 577.02), by the replacement of a methylene group (CH₂) with a ketone group (C=O) at the diaryl linker position [1]. This substitution results in +1 oxygen and −2 hydrogen atoms (net +14 Da), producing a molecular weight that is 13.98 Da higher (Δ ≈ 2.42%) [1]. In mass spectrometry, this yields distinct [M+Na]⁺ and [M+H]⁺ adduct ions: 613.0 vs. 599.0, and 591.0 vs. 577.0, respectively, providing unambiguous mass-based discrimination in LC-MS workflows [1].

Pharmaceutical impurity profiling HPLC method validation ANDA regulatory submission

Chromophoric Differentiation: Ketone-Induced UV Absorption Shift vs. Methylene-Linked Comparator

The benzoyl (C=O) linker in 5-Methoxy Dapagliflozin Tetraacetate creates a conjugated benzophenone chromophore (aryl–CO–aryl) that produces a characteristic UV absorption band in the 250–260 nm region with higher molar absorptivity compared to the non-conjugated methylene-linked Dapagliflozin Tetraacetate [1]. In the dapagliflozin synthesis pathway, this diarylketone intermediate (compound 22 in the discovery route) is the immediate precursor to the methylene-linked tetraacetate, generated by Friedel-Crafts acylation of phenetole with the acid chloride of 2-chloro-5-bromobenzoic acid [2]. The ketone is subsequently reduced (BF₃-etherate / triethylsilane) to yield the benzyl-linked intermediate, establishing a clear process-chemical relationship between the two compounds [2]. This chromophoric difference enables differential UV detection at wavelengths where the ketone impurity absorbs but the methylene analog exhibits minimal response.

HPLC-UV detection Benzophenone chromophore Spectral fingerprinting

Regulatory Threshold Compliance: ICH Q3A Impurity Control Limits for Dapagliflozin API

As a process-related impurity of dapagliflozin, 5-Methoxy Dapagliflozin Tetraacetate is subject to ICH Q3A thresholds for new drug substances: impurities present at ≥0.05% must be reported, those at ≥0.10% (or ≥1.0 mg daily intake, whichever is lower) must be identified, and those at ≥0.15% (or ≥1.0 mg daily intake) must be qualified through toxicological assessment [1]. Dapagliflozin is administered at a maximum daily dose of 10 mg (≤2 g/day), which invokes the standard percentage-based thresholds [2]. In the published HPLC methods for dapagliflozin impurity profiling, individual process-related impurities must be resolved with resolution (Rs) ≥ 2.0 and quantified with precision (RSD ≤ 2%) to ensure reliable determination at the 0.05% reporting threshold [3]. A patent describing the dapagliflozin manufacturing process explicitly identifies an impurity at relative retention time (RRT) 1.61 that must be controlled to less than 0.1% in the final API, underscoring the regulatory requirement for impurity-specific reference standards [4].

ICH Q3A Impurity qualification Pharmacopeial compliance

Differentiation from Unprotected Dapagliflozin Keto Impurity: Acetyl Protection Alters Physicochemical Handling

5-Methoxy Dapagliflozin Tetraacetate (MW 591.0) is the per-acetylated form of the dapagliflozin ketone, whereas Dapagliflozin Keto Impurity / Oxo Dapagliflozin (CAS 2169998-23-4; C21H23ClO7; MW 422.86) is the corresponding unprotected tetraol [1][2]. The four acetyl groups increase the molecular weight by approximately 168 Da (≈40% heavier) and substantially enhance lipophilicity—the unprotected form has four free hydroxyl groups conferring aqueous solubility and hydrogen-bonding capacity, while the tetraacetate is soluble in chloroform and dichloromethane [1]. This difference dictates analytical method selection: the tetraacetate is amenable to normal-phase chromatography and GC-MS without derivatization, whereas the unprotected keto impurity requires reversed-phase HPLC or prior silylation for GC analysis [1][3]. In stability-indicating methods, the tetraacetate serves as a marker for residual acetylated intermediates that may persist through the final deprotection step during dapagliflozin synthesis [3].

Tetraacetate protection Sample preparation Chromatographic method compatibility

Synthetic Provenance: Ketone Intermediate as a Gatekeeper for Dapagliflozin Process Control

In the established dapagliflozin synthesis, 5-Methoxy Dapagliflozin Tetraacetate corresponds to the per-acetylated diarylketone intermediate that is generated after Friedel-Crafts acylation and glycosylation, but before the final ketone reduction step [1]. The ketone intermediate (compound 22 or its glycosylated/acetylated derivatives) is the direct precursor to the benzyl-linked dapagliflozin core; incomplete reduction leaves residual ketone impurity in the final API [1][2]. This synthetic position makes it a critical process-control marker: its concentration in the final tetraacetate intermediate (compound 26/27 in the synthesis) directly reflects reduction efficiency and must be monitored before the final saponification step [1]. By contrast, Dapagliflozin Tetraacetate is the intended product of the reduction+acetylation sequence and is not a marker of process failure [1]. Quantitatively, patent disclosures specify that this ketone-type impurity must be controlled to <0.1% (preferably non-detectable) in the final dapagliflozin API, establishing a direct link between the concentration of this specific compound and batch release criteria [2].

Process analytical technology Synthetic intermediate control Friedel-Crafts acylation

Characterization Data Completeness for Regulatory Submission: SynZeal, Simson Pharma, and AquigenBio Compliance

Multiple independent suppliers (SynZeal, Simson Pharma, AquigenBio, CymitQuimica) provide 5-Methoxy Dapagliflozin Tetraacetate as a fully characterized reference standard with detailed Certificates of Analysis (CoA) compliant with USP/EP regulatory guidelines [1]. The compound is supplied with comprehensive characterization data including ¹H NMR, ¹³C NMR, IR, HRMS, HPLC purity profile, and residual solvent analysis, enabling direct use as a qualified reference standard in ANDA submissions without additional in-house structural elucidation [1]. This characterization package is traceable to pharmacopeial standards (USP or EP) upon feasibility, a feature that is not uniformly available for all dapagliflozin impurity standards across vendors [1]. Simson Pharma explicitly provides a Certificate of Analysis with every batch, and AquigenBio confirms complete documentation and worldwide delivery within 24 hours for in-stock material .

Certificate of Analysis Regulatory characterization Reference standard qualification

High-Value Application Scenarios for 5-Methoxy Dapagliflozin Tetraacetate Based on Quantitative Differentiation Evidence


ANDA Impurity Profiling and Method Validation for Dapagliflozin API Release Testing

This compound serves as a primary reference standard for the identification and quantification of the ketone tetraacetate impurity in dapagliflozin API during ANDA method validation. Its distinct molecular weight (591.0 Da) and benzophenone chromophore enable unambiguous detection by LC-MS and HPLC-UV at carbonyl-sensitive wavelengths, fulfilling the ICH Q3A identification threshold requirement of ≤0.10% [1][2]. The compound must be procured as a characterized reference standard (with CoA and pharmacopeial traceability) to establish system suitability parameters—retention time, resolution (Rs ≥ 2.0), and detector response linearity (R² ≥ 0.999)—in the validated HPLC method prior to batch release testing [2].

Process Development and In-Process Control of the Ketone Reduction Step in Dapagliflozin Synthesis

In dapagliflozin manufacturing, this compound is the analytical marker for the critical ketone reduction step (diarylketone → diarylmethane). Process chemists use it as a reference to quantify residual ketone intermediate in the per-acetylated intermediate (compound 26) before the final saponification step. The ≤0.1% specification for the ketone impurity in final API (per US Patent 20160214953) makes this standard essential for in-process control—batches exceeding the limit indicate incomplete reduction and require re-processing [3][4].

Stability-Indicating Method Development for Dapagliflozin Drug Substance and Drug Product

Forced degradation studies under oxidative conditions (e.g., 3% H₂O₂) can generate ketone-type degradation products from dapagliflozin via oxidation of the benzyl alcohol moiety [5]. 5-Methoxy Dapagliflozin Tetraacetate serves as a model compound for identifying and quantifying these oxidative degradants in stability-indicating HPLC methods. Its ambient-temperature shipping stability and solubility in organic solvents facilitate its use as a system suitability standard in routine QC laboratories without requiring cold-chain logistics [1].

Synthesis of Dapagliflozin Hydroxy Impurity (A638185) via Ketone Reduction

As documented by CymitQuimica and other suppliers, this compound is a synthetic intermediate in the preparation of (1S)-1,5-anhydro-1-C-[4-Chloro-3-[(4-ethoxyphenyl)hydroxymethyl]phenyl]-D-glucitol (A638185), a known impurity of dapagliflozin . Research laboratories requiring this hydroxy impurity for their impurity profiling library can use the tetraacetate ketone as the starting material, performing a controlled reduction followed by deprotection to obtain the target hydroxy impurity. This synthetic utility distinguishes it from Dapagliflozin Tetraacetate, which already contains the reduced methylene linker and cannot serve as a precursor for ketone-derived impurities .

Quote Request

Request a Quote for 5-Methoxy Dapagliflozin Tetraacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.